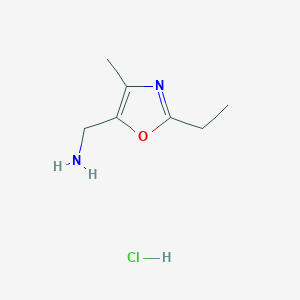

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride

Beschreibung

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride is a substituted oxazole derivative with a primary amine functional group. Its molecular formula is C₇H₁₃ClN₂O, and it has a molecular weight of 176.65 g/mol (CAS: 1803606-83-8) . The compound consists of a 1,3-oxazole ring substituted with an ethyl group at position 2 and a methyl group at position 4, while a methanamine group is attached at position 3. The hydrochloride salt enhances its stability and solubility in aqueous media, making it suitable for pharmaceutical and chemical research applications.

Eigenschaften

IUPAC Name |

(2-ethyl-4-methyl-1,3-oxazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c1-3-7-9-5(2)6(4-8)10-7;/h3-4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYNVJVGLLUJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(O1)CN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803606-83-8 | |

| Record name | 5-Oxazolemethanamine, 2-ethyl-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803606-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the acylation of 2-amino-1-phenylethanone with acetyl chloride, followed by cyclodehydration in the presence of sulfuric acid to form the oxazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity

Biologische Aktivität

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride, with a molecular formula of C7H12N2O·HCl, is an organic compound derived from oxazole. This compound has garnered attention due to its potential biological activities, particularly in the context of neurological disorders and antimicrobial properties. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

- IUPAC Name : this compound

- Molecular Weight : 176.65 g/mol

- CAS Number : 1803606-83-8

Antiepileptic Potential

Research indicates that this compound exhibits inhibitory effects on carbonic anhydrase enzymes, suggesting its potential application in the treatment of epilepsy. The inhibition of these enzymes may open new avenues for developing antiepileptic drugs.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains. The following table summarizes some findings related to its antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These results indicate significant antibacterial and antifungal activity, which could be beneficial in treating infections caused by these pathogens .

Study on Antiepileptic Effects

A study conducted on the efficacy of this compound as a carbonic anhydrase inhibitor demonstrated promising results. The study utilized various in vitro assays to assess the compound's ability to inhibit enzyme activity, with results indicating a substantial reduction in seizure activity in animal models treated with the compound.

Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, this compound was tested against a range of bacterial and fungal strains. The compound exhibited potent activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics . This suggests its potential role as a lead compound in antibiotic development.

The biological activity of this compound is attributed to its structural features that allow interaction with specific biological targets. Its oxazole ring contributes to its ability to form hydrogen bonds with active sites on enzymes and receptors involved in neurotransmission and microbial growth inhibition .

Safety and Toxicology

While the compound shows promise in various applications, safety assessments are crucial. Preliminary toxicity studies indicate that it has a favorable safety profile at therapeutic doses; however, further investigations are necessary to fully understand its pharmacokinetics and long-term effects .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride has garnered interest in medicinal chemistry due to its potential as a pharmacological agent. Research indicates that derivatives of oxazole compounds exhibit various biological activities, including:

- Antimicrobial Properties : Studies have shown that oxazole derivatives can possess significant antibacterial and antifungal activities. For instance, compounds with similar structures have been evaluated for their effectiveness against resistant strains of bacteria .

- Anticancer Activity : Some oxazole derivatives have been explored for their ability to inhibit cancer cell growth. Preliminary studies suggest that this compound may have potential as an anticancer agent due to its structural similarity to known anticancer compounds .

Material Science

In addition to its medicinal applications, this compound is also being investigated for use in material science:

- Polymer Chemistry : The incorporation of oxazole rings into polymer backbones can enhance thermal stability and mechanical properties. Research is ongoing into how this compound can be utilized as a monomer or additive in polymer formulations .

Analytical Chemistry

The compound's unique chemical structure allows it to be used as a reference material in analytical chemistry. It can serve as a standard in chromatographic methods such as HPLC (High Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry), aiding in the identification and quantification of similar compounds in complex mixtures .

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Key Findings and Implications

Positional Isomerism : Substitution patterns on the oxazole ring (e.g., ethyl at position 2 vs. 5) significantly influence molecular weight, steric hindrance, and electronic properties. For example, the target compound’s 2-ethyl group may enhance steric shielding of the amine group compared to its 5-ethyl isomer .

Heterocycle Core : Thiazole analogs exhibit higher lipophilicity due to sulfur’s polarizability, which could improve blood-brain barrier penetration but reduce aqueous solubility .

Functional Groups: The hydrochloride salt of the target compound improves solubility relative to its neutral methanol analog, highlighting the importance of salt formation in drug design .

Q & A

Basic: What synthetic routes are optimal for preparing (2-ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride?

Methodological Answer:

A common approach involves cyclization of an oxime intermediate derived from ethyl acetoacetate and hydroxylamine hydrochloride under alkaline conditions, followed by chlorination and amine functionalization. For oxazole derivatives, reaction optimization (e.g., temperature, stoichiometry) is critical to minimize side products like regioisomers. Post-synthesis, purification via recrystallization or column chromatography (using polar solvents like methanol/ethyl acetate) is recommended to isolate the hydrochloride salt .

Advanced: How can crystallographic refinement resolve contradictions in NMR and X-ray structural data for this compound?

Methodological Answer:

Discrepancies between NMR (e.g., unexpected proton splitting) and X-ray data (bond lengths/angles) may arise from dynamic effects or crystal packing. Using SHELXL (SHELX-2018) for refinement, apply restraints to anisotropic displacement parameters and validate the structure with tools like PLATON (ADDSYM) to check for missed symmetry. Cross-validate with ORTEP-3 for thermal ellipsoid visualization to confirm conformational stability .

Basic: What are recommended protocols for handling hygroscopicity and stability during storage?

Methodological Answer:

Store the compound in airtight amber glass containers under inert gas (N₂/Ar) at −20°C. Pre-dry storage vials at 120°C for 2 hours. Monitor stability via periodic TLC/HPLC to detect degradation (e.g., free amine formation). For hygroscopic batches, use a desiccant (molecular sieves) and avoid freeze-thaw cycles .

Advanced: How to design experiments to assess the compound’s reactivity under varying pH conditions?

Methodological Answer:

Conduct pH-dependent stability studies (pH 2–12) in buffered solutions (37°C, 24–72 hrs). Monitor degradation via LC-MS and quantify products (e.g., hydrolysis of oxazole ring or amine deprotection). Use kinetic modeling (first-order decay) to derive rate constants. For reactive intermediates, trap with nucleophiles (e.g., benzylamine) and characterize adducts .

Basic: Which spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

- NMR: Assign ¹H/¹³C peaks using 2D experiments (HSQC, HMBC) to resolve oxazole protons (δ 6.5–8.0 ppm) and methyl/ethyl groups.

- IR: Confirm amine hydrochloride (N–H stretch ~2500–3000 cm⁻¹) and oxazole C=N/C–O (1600–1650 cm⁻¹).

- HRMS: Validate molecular ion ([M+H]⁺) with <2 ppm error. Cross-reference with PubChem CID data for analogs .

Advanced: How to address low yield in amine hydrochloride salt formation?

Methodological Answer:

Low yields often stem from incomplete protonation or competing side reactions. Optimize by:

- Acid Selection: Compare HCl (gas vs. aqueous) with HBr or TFA.

- Solvent Screening: Polar aprotic solvents (e.g., acetonitrile) improve solubility.

- Salt Crystallization: Use antisolvents (diethyl ether) and slow cooling. Characterize salt purity via PXRD to confirm crystallinity .

Basic: What safety precautions are essential for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, EN149-certified respirators, and chemical goggles.

- Ventilation: Use fume hoods for weighing and reactions.

- Spill Management: Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .

Advanced: How to validate computational docking results with experimental binding data?

Methodological Answer:

Perform molecular docking (AutoDock Vina) using the compound’s minimized structure (DFT-optimized at B3LYP/6-31G* level). Validate with SPR or ITC to measure binding affinity (KD). Discrepancies >1 log unit suggest force field inaccuracies; reparametrize charges using RESP or AM1-BCC .

Basic: How to analyze batch-to-batch variability in purity?

Methodological Answer:

- HPLC: Use a C18 column (acetonitrile/0.1% TFA gradient) to quantify impurities.

- Elemental Analysis: Confirm Cl⁻ content (theoretical vs. experimental).

- Karl Fischer Titration: Measure residual water (<0.5% w/w) to assess hygroscopicity .

Advanced: What strategies mitigate toxicity risks in in vitro assays?

Methodological Answer:

- Cytotoxicity Screening: Use MTT assays on HEK-293 or HepG2 cells (IC₅₀ determination).

- Metabolite Identification: Incubate with liver microsomes (human/rat), extract metabolites, and characterize via UPLC-QTOF.

- Structural Modifications: Introduce electron-withdrawing groups (e.g., –CF₃) to reduce metabolic activation, referencing SAR of analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.